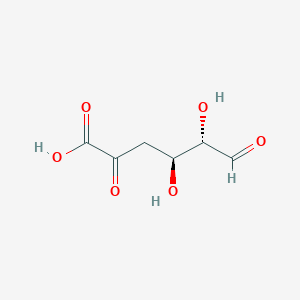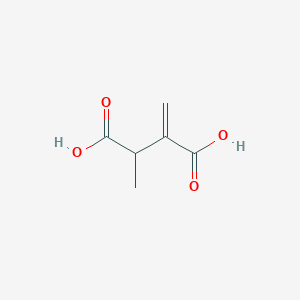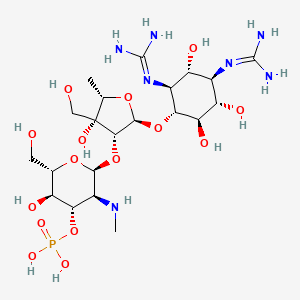
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid is a dioxo monocarboxylic acid that is the 4,5-dihydroxy-2,6-dioxo derivative of hexanoic acid having (4S,5S)-configuration. It is a dioxo monocarboxylic acid, a dihydroxy monocarboxylic acid and an aldehyde. It derives from a hexanoic acid. It is a conjugate acid of a (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate.
Scientific Research Applications
Synthesis of Cholesterol-Lowering Compounds : Rieder et al. (2017) discuss the chemoenzymatic synthesis of statine side chain building blocks using (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid. This synthesis is crucial in the total synthesis of cholesterol-lowering natural compounds like solistatin (Rieder, O., Wolberg, M., Foegen, S. E., & Müller, M., 2017).
Synthesis of Cyclohexenone Derivatives : Shiono et al. (2005) isolated cyclohexenone derivatives, including a variant of (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid, from unpolished rice fermented with an endophytic fungus. These compounds showed antimicrobial and phytotoxic activity, indicating potential applications in agriculture and medicine (Shiono, Y., Murayama, T., Takahashi, K., Okada, K., Katohda, S., & Ikeda, M., 2005).
Synthesis of Pipecolic Acids : Scarpi et al. (2013) describe the synthesis of 4,5-dihydroxy- and 5-hydroxypipecolic acids, utilizing (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid. These acids are valuable for synthesizing natural products and can be used as scaffolds in drug discovery (Scarpi, D., Bartali, L., Casini, A., & Occhiato, E., 2013).
Asymmetric Synthesis in Organic Chemistry : The asymmetric synthesis of certain compounds, such as scyphostatin, utilizes (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid. This demonstrates its role in creating specific molecular configurations crucial for pharmaceutical applications (Izuhara, T., & Katoh, T., 2000).
Antioxidant Properties : Siquet et al. (2006) explored the antioxidant profile of compounds structurally similar to (4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid. Their study indicates that the compound's structure strongly influences its antioxidant activity, which is relevant in food science and pharmacology (Siquet, C., Paiva‐Martins, F., Lima, J., Reis, S., & Borges, F., 2006).
properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/t3-,5+/m0/s1 |
InChI Key |
IMUGYKFHMJLTOU-WVZVXSGGSA-N |
Isomeric SMILES |
C([C@@H]([C@@H](C=O)O)O)C(=O)C(=O)O |
SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(C(C=O)O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)







